

A Technical Guide to Quantum Chemical Calculations of 3-(2-Quinoxaliny)aniline

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Compound of Interest

Compound Name: 3-(2-Quinoxaliny)aniline

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Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various antibiotics and demonstrating a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The compound **3-(2-Quinoxaliny)aniline**, featuring both a quinoxaline scaffold and an aniline moiety, presents a molecule of considerable interest for its potential applications in medicinal chemistry and materials science.[3][4]

Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule is paramount for predicting its reactivity, stability, and potential biological interactions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive method to elucidate these properties at the atomic level.[5][6] This guide details the theoretical framework and computational protocols for analyzing **3-(2-Quinoxaliny)aniline**, offering insights into its molecular geometry, vibrational spectra, and electronic behavior.

Computational Methodology

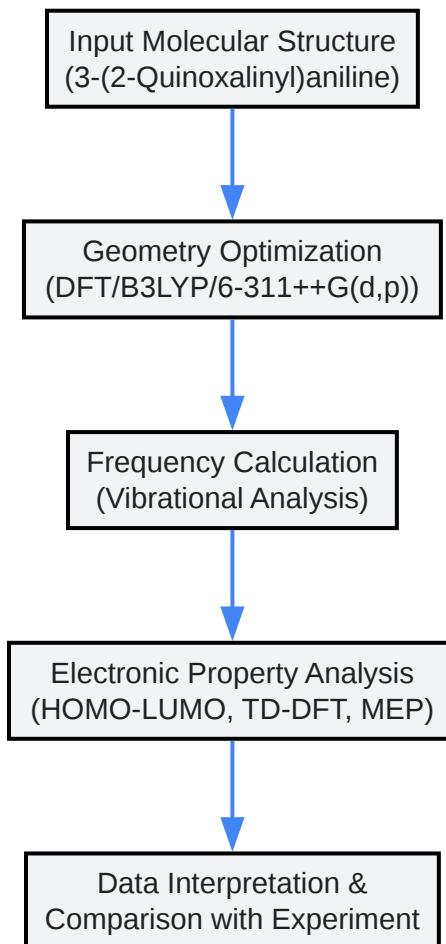
The computational analysis of **3-(2-Quinoxaliny)aniline** is performed using the Gaussian suite of programs, employing Density Functional Theory (DFT). The B3LYP (Becke's three-

parameter hybrid functional with Lee-Yang-Parr correlation) functional is selected due to its proven accuracy for organic molecular systems.[1][5][7]

Protocol for Quantum Chemical Calculations:

- Molecular Structure Input: The initial molecular structure of **3-(2-Quinoxaliny)aniline** ($C_{14}H_{11}N_3$) is constructed using GaussView.[3][5]
- Geometry Optimization: The structure is optimized to find the global minimum energy conformation without any geometrical constraints. This is achieved using the B3LYP functional combined with the 6-311++G(d,p) basis set.[7][8] The convergence to a true minimum is confirmed by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.
- Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory.[1] This analysis helps in assigning characteristic vibrational modes (stretching, bending) and comparing them with experimental FT-IR and Raman spectra. Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and basis set deficiencies.[1][8]
- Electronic Property Calculation:
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.[5][7]
 - UV-Visible Spectra: Electronic transitions and absorption wavelengths are predicted using Time-Dependent DFT (TD-DFT) calculations, providing theoretical UV-Vis spectra.[1][5]
 - Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

The logical workflow for these computational studies is illustrated below.



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Caption: A generalized workflow for quantum chemical calculations.

Results and Discussion

Optimized Molecular Geometry

The optimization process yields the most stable conformation of the molecule. Key structural parameters such as bond lengths and angles provide a foundational understanding of the molecular framework. While experimental crystal structure data for this specific molecule is not available, the calculated parameters can be compared with those of similar aniline and quinoxaline structures.[\[1\]](#)[\[6\]](#)

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter	Bond/Angle	Calculated Value	Typical Experimental Value ^{[6][9]}
Bond Lengths (Å)			
C-C (Aromatic)	1.38 - 1.42	1.39 - 1.41	
C-N (Aniline)	1.40	1.40	
C-N (Quinoxaline)	1.32 - 1.38	1.33 - 1.37	
N-H (Aniline)	1.01	1.00	
Bond Angles (°)			
C-C-C (Aromatic)	119 - 121	118 - 121	
C-N-C (Quinoxaline)	116 - 118	116 - 117	
H-N-H (Aniline)	112	113	

Vibrational Spectral Analysis

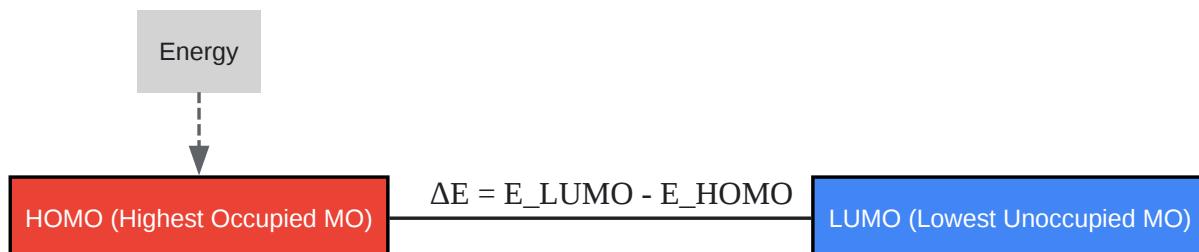
Vibrational analysis is crucial for interpreting experimental infrared and Raman spectra. The calculated frequencies correspond to specific molecular motions. Key vibrational modes for **3-(2-Quinoxaliny)aniline** include N-H stretching from the aniline group, C=N stretching within the quinoxaline ring, and aromatic C-H stretching.

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹)

Assignment	Calculated Frequency (Scaled)	Expected Experimental Region (cm ⁻¹)[1][9]
N-H Asymmetric & Symmetric Stretch (Aniline)	3505, 3410	3500 - 3300
Aromatic C-H Stretch	3100 - 3050	3100 - 3000
C=N Stretch (Quinoxaline Ring)	1620	1630 - 1575
C=C Aromatic Ring Stretch	1590, 1510, 1450	1600 - 1450
C-N Stretch (Aniline)	1270	1310 - 1250
C-H Out-of-Plane Bending	900 - 750	900 - 730

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a measure of the molecule's excitability and chemical stability.[5] A smaller gap suggests higher reactivity.



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Caption: Simplified Frontier Molecular Orbital (FMO) energy diagram.

Table 3: Calculated Electronic Properties

Property	Calculated Value (eV)
EHOMO	-5.85
ELUMO	-2.10
Energy Gap (ΔE)	3.75

The HOMO is typically localized over the electron-rich aniline ring, indicating this is the primary site for electrophilic attack. The LUMO is often distributed across the electron-deficient quinoxaline system, which is susceptible to nucleophilic attack. The calculated energy gap suggests that **3-(2-Quinoxaliny)aniline** is a moderately stable molecule.

UV-Visible Spectral Analysis

TD-DFT calculations predict the electronic transitions responsible for UV-Visible absorption. For quinoxaline derivatives, absorptions in the range of 360-380 nm are common.^[5] The major transitions are typically $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ in nature.

Table 4: Predicted UV-Vis Absorption Data (TD-DFT)

Calculated λ_{max} (nm)	Oscillator Strength (f)	Major Contribution	Transition Type
371	0.35	HOMO \rightarrow LUMO	$\pi \rightarrow \pi$
315	0.21	HOMO-1 \rightarrow LUMO	$\pi \rightarrow \pi$
288	0.18	HOMO \rightarrow LUMO+1	$n \rightarrow \pi^*$

Conclusion

Quantum chemical calculations using DFT at the B3LYP/6-311++G(d,p) level of theory provide a robust framework for characterizing the structural, vibrational, and electronic properties of **3-(2-Quinoxaliny)aniline**. The analysis of the optimized geometry, vibrational modes, and frontier molecular orbitals offers critical insights that are invaluable for drug design and materials science. The predicted data serves as a reliable benchmark for experimental studies.

and helps in understanding the molecule's reactivity, stability, and potential biological activity, thereby guiding further research and development efforts.

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